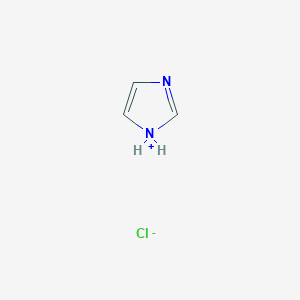

Imidazolium chloride

Description

Properties

IUPAC Name |

1H-imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIIGWSSTNUWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C[NH2+]1.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

288-32-4 (Parent) | |

| Record name | Imidazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-16-9 | |

| Record name | Imidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Metal Oxides in 1-Butyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The dissolution of metal oxides, a class of compounds traditionally considered sparingly soluble in conventional solvents, presents a significant challenge across various scientific and industrial domains, from materials science and catalysis to pharmaceutical formulation. The advent of ionic liquids (ILs), with their unique physicochemical properties, has opened new avenues for overcoming these challenges. This guide focuses on 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), a prototypical and widely studied ionic liquid, as a solvent for metal oxides. As a Senior Application Scientist, my aim is to provide not just a collection of facts, but a cohesive understanding of the principles, mechanisms, and practical methodologies involved in this fascinating area of green chemistry. This document is structured to provide a deep dive into the "why" and "how," empowering researchers to confidently design and interpret their own experiments.

Introduction: The Promise of Ionic Liquids for Metal Oxide Dissolution

Ionic liquids are salts with melting points below 100 °C, possessing a unique combination of properties including negligible vapor pressure, high thermal stability, and a wide electrochemical window.[1] Their ability to dissolve a diverse range of solutes, including many that are insoluble in common organic solvents or water, makes them highly attractive for various applications.[1]

1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) is a prominent member of the imidazolium-based ionic liquid family. Its structure, consisting of a bulky, asymmetric organic cation and a simple halide anion, gives rise to a frustrated crystal lattice and a low melting point. The presence of the chloride anion is particularly significant for the dissolution of metal oxides, as it can act as a potent complexing agent for metal cations.

The dissolution of metal oxides in [Bmim][Cl] is not a simple physical process but rather a complex interplay of chemical interactions. This guide will elucidate these mechanisms, provide a framework for quantifying solubility, and offer insights into the factors that govern this process.

The Mechanism of Dissolution: A Chemical Transformation

The dissolution of a metal oxide in [Bmim][Cl] is best understood as a reactive process rather than a simple solvation. The process involves the breakdown of the metal oxide's crystal lattice and the formation of new chemical species, primarily metal-chloro complexes. Several key interactions drive this transformation.

The Crucial Role of the Chloride Anion

The chloride anion (Cl⁻) is the primary actor in the dissolution of most metal oxides in [Bmim][Cl]. Metal oxides are typically ionic or polar covalent solids with a significant lattice energy that must be overcome for dissolution to occur. The chloride anion facilitates this by acting as a Lewis base, coordinating to the metal centers on the oxide surface. This interaction weakens the metal-oxygen bonds within the oxide lattice.

Upon dissolution, the metal cations are stabilized in the ionic liquid by forming discrete chloro-complexes. The stoichiometry and geometry of these complexes depend on the specific metal, its oxidation state, and the concentration of chloride ions. For instance, in the case of copper(II), the formation of trigonal [CuCl₃]⁻ and deformed tetrahedral [CuCl₄]²⁻ complexes has been suggested.[2] Similarly, for zinc(II), the formation of tetrahedral [ZnCl₄]²⁻ is a common coordination motif in chloride-rich environments.[3][4]

The Influence of the Imidazolium Cation

While the chloride anion is the primary complexing agent, the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation is not merely a spectator. The acidic proton at the C2 position of the imidazolium ring can engage in hydrogen bonding with the oxide anions (O²⁻) on the metal oxide surface.[5] This interaction polarizes the M-O bond, making the metal center more susceptible to nucleophilic attack by the chloride anions. This synergistic interaction between the cation and anion of the ionic liquid is a key feature of the dissolution process.

Acid-Base and Redox Pathways

The dissolution can proceed through different chemical pathways depending on the nature of the metal oxide and the reaction conditions.

-

Lewis Acid-Base Interactions: For many metal oxides, the dissolution can be described as a Lewis acid-base reaction. The metal cation in the oxide acts as a Lewis acid, and the chloride anion from the ionic liquid acts as a Lewis base. The oxide ion, a strong Brønsted base, can be protonated by the acidic proton of the [Bmim]⁺ cation.

-

Redox Reactions: In some cases, particularly with transition metals that have multiple stable oxidation states, the dissolution process can involve redox reactions. For instance, the dissolution of bulk metals like iron and copper in [Bmim][Cl] at elevated temperatures has been shown to be an oxidative process, where the metal is oxidized from its elemental state to a cationic species that then forms a chloro-complex.[6] While this applies to the dissolution of pure metals, it highlights the potential for redox chemistry in the ionic liquid medium.

The proposed mechanism for the dissolution of a generic metal oxide (MO) in [Bmim][Cl] is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Data Interpretation and Influencing Factors

While specific quantitative solubility data for many metal oxides in pure [Bmim][Cl] is sparse in the literature, a qualitative understanding of the factors influencing solubility can be established.

| Metal Oxide | Lewis Character | Expected Qualitative Solubility in [Bmim][Cl] | Notes |

| ZnO | Amphoteric | Moderate | The amphoteric nature allows for interaction with both acidic and basic components of the ionic liquid. |

| CuO | Basic | Moderate to High | As a basic oxide, it is expected to react readily with the acidic proton of the [Bmim]⁺ cation, facilitating dissolution. |

| Fe₂O₃ | Basic | Low to Moderate | The higher lattice energy of Fe₂O₃ compared to CuO may result in lower solubility under similar conditions. |

Note: This table provides expected qualitative trends. Actual solubilities will depend on specific experimental conditions.

Factors Influencing Solubility

-

Temperature: The dissolution of metal oxides in ionic liquids is generally an endothermic process. Therefore, increasing the temperature typically increases both the rate of dissolution and the equilibrium solubility.

-

Water Content: The presence of water can have a complex effect on solubility. While small amounts of water may facilitate dissolution by protonating the oxide ions, excessive water can lead to the formation of metal hydroxides and may alter the structure and properties of the ionic liquid itself. For fundamental studies, it is crucial to work under anhydrous conditions.

-

Nature of the Metal Oxide: The Lewis acidity/basicity and the lattice energy of the metal oxide are key determinants of its solubility. More basic oxides tend to be more soluble in imidazolium-based ionic liquids due to the favorable acid-base interactions. Oxides with lower lattice energies are generally easier to dissolve.

-

Purity of the Ionic Liquid: Impurities in the ionic liquid, such as residual starting materials or water, can significantly affect the measured solubility.

Spectroscopic Characterization of Dissolved Species

Understanding the coordination environment of the dissolved metal ions is crucial for elucidating the dissolution mechanism. Spectroscopic techniques are powerful tools for this purpose.

-

UV-Visible Spectroscopy: The d-d electronic transitions of transition metal chloro-complexes often fall within the UV-Visible range. The position and intensity of the absorption bands can provide information about the coordination geometry of the metal ion. For example, the UV-Vis spectra of copper(II) chloride in [Bmim][Cl] show characteristic bands that have been attributed to the presence of [CuCl₃]⁻ and [CuCl₄]²⁻ species. [2][7]

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful technique for determining the local atomic structure around a specific element. It can provide information on the number and type of neighboring atoms, as well as their distances from the central metal ion. EXAFS studies have been used to characterize the coordination of metal ions, including zinc, in chloride-containing ionic liquids, often revealing the formation of well-defined chloro-complexes. [3][4]

Conclusion and Future Outlook

The dissolution of metal oxides in 1-butyl-3-methylimidazolium chloride is a promising area of research with potential applications in materials synthesis, catalysis, and hydrometallurgy. This guide has provided a comprehensive overview of the underlying chemical principles, a robust experimental methodology for determining solubility, and an analysis of the key factors influencing this process. The dissolution is a reactive process driven by the formation of stable metal-chloro complexes, facilitated by the synergistic interactions of both the cation and anion of the ionic liquid.

While significant progress has been made, the field would greatly benefit from more systematic studies providing quantitative solubility data for a wider range of metal oxides in [Bmim][Cl] and other ionic liquids. Further investigations using advanced spectroscopic and computational techniques will continue to refine our understanding of the complex speciation and reaction pathways involved in these fascinating systems. The knowledge gained from such studies will be instrumental in the rational design of ionic liquid-based processes for a more sustainable chemical industry.

References

- Welton, T. Ionic liquids in catalysis. Coordination Chemistry Reviews2004, 248, 2459-2477.

- Vicente, F. A., et al. On the Dissolution of Metals in Ionic Liquids 1. Iron, Cobalt, Nickel, Copper, and Zinc. Molecules2021, 26, 849.

- Mahanty, B., & Mohapatra, P. K. Direct dissolution of metal oxides in ionic liquids as a smart strategy for separation: Current status and prospective. Separation Science and Technology2023, 58, 1-21.

- Ruck, M., et al. Synthesis and Dissolution of Metal Oxides in Ionic Liquids and Deep Eutectic Solvents.

- D'Angelo, G., et al. Structural characterization of zinc(II) chloride in aqueous solution and in the protic ionic liquid ethyl ammonium nitrate by x-ray absorption spectroscopy. The Journal of Chemical Physics2012, 136, 154504.

- Caporali, S., et al. Coordination environment of highly concentrated solutions of Cu(II) in ionic liquids through a multidisciplinary approach. ChemPhysChem2012, 13, 1885-1892.

- El Kady, F. Y., et al. UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification.

- Aki, S. N. V. K., et al. Crystal Structure of 1-Butyl-3-methylimidazolium Chloride: A Clue to the Elucidation of the Ionic Liquid Structure. The Journal of Physical Chemistry B2004, 108, 20222-20227.

- Hartley, J. M., et al. Anion effect on the redox properties of copper ions in ionic liquids and deep eutectic solvents. Physical Chemistry Chemical Physics2019, 21, 18238-18248.

- Saba, H., et al. An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. RSC Advances2024, 14, 10762-10776.

- K-L., K., et al. A detailed assignment of NEXAFS resonances of imidazolium based ionic liquids. The Journal of Chemical Physics2013, 138, 204303.

- Çelik, G., et al. Interactions of [BMIM][BF4] with Metal Oxides and Their Consequences on Stability Limits. Industrial & Engineering Chemistry Research2018, 57, 11626-11637.

- Ruck, M., et al. Synthesis and Dissolution of Metal Oxides in Ionic Liquids and Deep Eutectic Solvents. MDPI2020.

- Mayanovic, R. A., et al. XAFS measurements on zinc chloride aqueous solutions from ambient to supercritical conditions using the diamond anvil cell.

- Li, Y., et al. Noble Metals Dissolution Catalyzed by [AlCl4–]-Based Ionic Liquids. ACS Omega2023, 8, 8041-8047.

- Ruck, M., et al. Reactions of noble-metal oxides in ionic liquids near room temperature. RSC Advances2023, 13, 10350-10357.

- Mayanovic, R. A., et al. XAFS measurements on zinc chloride aqueous solutions from ambient to supercritical conditions using the diamond anvil cell.

- Brown, D. UV-visible light absorption spectrum of copper complexes. Doc Brown's Chemistry.

- Ruck, M., et al. Reactivity of Rare-Earth Oxides in Anhydrous Imidazolium Acetate Ionic Liquids. Inorganic Chemistry2023, 62, 9548-9557.

- Liu, Y., et al. The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene.

- Wang, Y.-L., et al. Insights into Ionic Liquids: From Z-Bonds to Quasi-Liquids. JACS Au2022, 2, 536-547.

- D'Angelo, G., et al. A spectroscopic study of solvent effects on the formation of Cu(ii)-chloride complexes in aqueous solution. Dalton Transactions2021, 50, 4196-4204.

- De Leeuw, N. H., et al. Computational studies of the interaction of pollutants with iron oxide surfaces. UCL Discovery2011.

- Verevkin, S. P., et al. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules2023, 28, 3753.

- El Kady, F. Y., et al. UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification.

Sources

- 1. Synthesis and Dissolution of Metal Oxides in Ionic Liquids and Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordination environment of highly concentrated solutions of Cu(II) in ionic liquids through a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. XAFS measurements on zinc chloride aqueous solutions from ambient to supercritical conditions using the diamond anvil cell [pubs.usgs.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

toxicity profiles and biodegradability of imidazolium chloride salts

Technical Assessment: Toxicity Profiles & Biodegradability of Imidazolium Chloride Salts

Executive Summary: The "Green" Solvent Paradox

Imidazolium chloride salts, particularly 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), have been heralded as "green solvents" due to their negligible vapor pressure and thermal stability. However, this designation is chemically myopic. While they eliminate atmospheric pollution (VOCs), they present significant aquatic toxicity and persistence challenges.

This guide analyzes the structure-activity relationships (SAR) governing their toxicity, provides definitive biodegradation data, and outlines validated protocols for safety assessment. The core finding is that toxicity is driven by the cationic lipophilicity (the "Side Chain Effect"), while the chloride anion plays a secondary role in bioavailability.

Toxicity Profile Analysis: The Cationic Driver

The toxicity of imidazolium salts is not inherent to the ionic liquid state but is a specific function of the cation's interaction with lipid bilayers.

Mechanism of Action: Membrane Disruption

The primary mechanism of cytotoxicity is membrane permeabilization . The imidazolium cation, acting as a cationic surfactant, electrostatically attracts to the negatively charged phosphate head groups of the cell membrane. The alkyl side chain then inserts into the hydrophobic lipid core.

-

The Side Chain Effect: As the alkyl chain length increases (C2

C4 -

The Chloride Factor: While the cation drives toxicity, the chloride anion (

) renders the salt highly water-soluble, facilitating transport in aquatic environments but generally exhibiting lower acute toxicity than fluorinated anions (e.g.,

Quantitative Toxicity Data (Aquatic Models)

The following table summarizes the acute toxicity (

| Compound | Alkyl Chain | Organism (Daphnia magna) 48h | Organism (Vibrio fischeri) 15min | Toxicity Classification |

| [EMIM][Cl] | Ethyl (C2) | > 100 | > 1,000 | Low |

| [BMIM][Cl] | Butyl (C4) | 5.2 – 20.0 | ~300 | Moderate/Toxic |

| [OMIM][Cl] | Octyl (C8) | < 1.0 | < 10 | Highly Toxic |

| [MoMIM][Cl] | Methoxyethyl | > 200 | > 2,000 | Low (Safer Design) |

Note: [BMIM][Cl] is toxic to aquatic invertebrates at concentrations as low as 5 mg/L, comparable to conventional solvents like chloroform, debunking the "non-toxic" myth for aquatic life.

Visualization: Cellular Toxicity Pathway

Figure 1: The "Side Chain Effect" mechanism where cationic lipophilicity drives membrane insertion and cell death.

Biodegradability Assessment: The Persistence Problem

Unlike ester-containing solvents, the imidazolium ring is highly resistant to hydrolytic and enzymatic cleavage.

Resistance Profile

-

Core Stability: The aromatic imidazolium ring is stable against standard biological oxidation.

-

OECD 301 D Results: In the "Closed Bottle Test," [BMIM][Cl] typically shows < 10% biodegradation over 28 days. It is classified as "Not Readily Biodegradable."

-

Metabolic Dead-End: While bacteria (e.g., Pseudomonas) can oxidize long alkyl chains (beta-oxidation), the process often stops at the methyl-imidazolium core, leaving a persistent metabolite.

Visualization: Biodegradation Pathways

Figure 2: The metabolic blockade preventing full mineralization of imidazolium salts.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized workflows.

Protocol A: Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the

-

Preparation: Dissolve [BMIM][Cl] in sterile water to create a 1 M stock solution. Filter sterilize (0.22 µm).

-

Seeding: Seed cells in 96-well plates at

cells/well. Incubate 24h for attachment. -

Exposure: Replace media with fresh media containing IL concentrations ranging from 0.1 mM to 100 mM. Include a positive control (Triton X-100) and negative control (Media only).

-

Incubation: Incubate for 24h at 37°C / 5%

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Plot dose-response curve to calculate

.

Protocol B: Biodegradability (OECD 301 D - Closed Bottle)

Purpose: To assess "Ready Biodegradability" in an aerobic aqueous medium.

-

Inoculum: Use activated sludge from a wastewater treatment plant, washed and aerated.

-

Test Solution: Prepare mineral medium containing [BMIM][Cl] at a concentration of 2-5 mg/L (to ensure oxygen demand does not exceed supply).

-

Controls:

-

Blank: Mineral medium + Inoculum (measures endogenous respiration).

-

Reference: Sodium Benzoate (must degrade >60% in 14 days).

-

Toxicity Control: IL + Sodium Benzoate (checks if IL kills the bacteria).

-

-

Incubation: Incubate bottles in the dark at 20°C for 28 days.

-

Measurement: Measure Dissolved Oxygen (DO) at days 0, 7, 14, 21, and 28.

-

Calculation:

(Where ThOD is Theoretical Oxygen Demand calculated from the chemical formula).

Design for Degradation: The Path Forward

To mitigate the toxicity and persistence issues identified above, chemical structures must be modified.

-

Side Chain Functionalization: Incorporating ester or amide linkages into the alkyl side chain (e.g., 1-(ethoxycarbonylmethyl)-3-methylimidazolium chloride) provides a site for enzymatic hydrolysis.

-

Result: These "ester-quats" break down into harmless metabolites (imidazole and fatty acids) and often pass the OECD 301 threshold (>60% degradation).

References

-

Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Source: National Institutes of Health (PubMed) [Link]

-

Acute toxicity of oxygenated and nonoxygenated imidazolium-based ionic liquids to Daphnia magna and Vibrio fischeri. Source: Environmental Toxicology and Chemistry [Link]

-

Biodegradability of Ionic Liquids: A Review. Source: ResearchGate / Green Chemistry [Link]

-

Mechanisms of action of ionic liquids on living cells: the state of the art. Source: National Institutes of Health (PMC) [Link]

-

OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation (Test No. 301). Source: OECD iLibrary [Link]

Phase Behavior and Solution Thermodynamics of Imidazolium Chloride in Aqueous Media

This guide details the phase behavior, thermodynamics, and supramolecular assembly of imidazolium chloride salts in aqueous environments.[1] It is designed for researchers in pharmaceutical formulation and physical chemistry, focusing on the mechanistic drivers of phase transitions and their practical implications for drug delivery systems.

A Technical Guide for Pharmaceutical & Application Scientists

Executive Summary

1-Alkyl-3-methylimidazolium chlorides (

Molecular Architecture & Thermodynamic Drivers

The phase behavior of

The Hydrophobic-Hydrophilic Balance

-

Short-Chain (

): Dominated by electrostatic and hydrogen-bonding interactions with water. The chloride anion is a strong hydrogen bond acceptor ( -

Long-Chain (

): The hydrophobic effect of the alkyl tail overrides the entropic penalty of water structuring. This drives self-assembly into micelles to minimize the water-hydrocarbon contact area, a critical feature for drug encapsulation.

Water Structuring & Activity

In dilute solutions,

Phase Equilibria Regimes

The phase diagram of

Solid-Liquid Equilibrium (SLE) & Deep Eutectics

Pure

-

Mechanism: Water acts as a plasticizer, disrupting the crystal lattice energy of the ionic liquid.

-

Observation: A mixture containing as little as 5-10 wt% water can depress the melting point below

, resulting in a stable liquid phase at room temperature. This is often a glass transition (

Aggregation & Micellization (SAILs)

For

-

Critical Micelle Concentration (CMC): The concentration at which monomers aggregate.

-

: CMC

-

: CMC

-

: CMC

-

Thermodynamics: Micellization is entropy-driven (

) due to the release of structured water molecules surrounding the hydrophobic tails.

Aqueous Two-Phase Systems (ATPS)

While

-

Salting-Out Effect: The high charge density inorganic ions sequester water molecules, effectively "dehydrating" the IL and forcing phase separation.

-

Application: This LLE is used to extract biomolecules (proteins, antibodies) where the IL-rich phase extracts the target while impurities remain in the salt-rich phase.

Visualization: Phase Behavior Logic

The following diagram illustrates the decision matrix for phase behavior based on chain length and concentration.

Caption: Logic flow determining the phase state of Imidazolium Chloride solutions based on alkyl chain length and concentration.

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating checks (e.g., hysteresis loops, standard calibration).

Determination of Phase Transitions via DSC

Objective: Determine

Protocol:

-

Sample Prep: Hermetically seal 5–10 mg of

/Water mixture in an aluminum pan. Use a micro-balance (precision -

Instrument: Differential Scanning Calorimeter (DSC) with liquid nitrogen cooling.

-

Cycle (Self-Validating):

-

Equilibration: Hold at

for 5 min. -

Cooling: Ramp to

at -

Isotherm: Hold at

for 5 min. -

Heating: Ramp to

at

-

-

Data Analysis:

- is the inflection point of the baseline shift.

- is the onset temperature of the endothermic peak (not the peak maximum).

-

Validation: Run a second cycle. If

shifts significantly (

Determination of CMC via Conductivity

Objective: Identify the onset of micellization for SAILs (

Protocol:

-

Setup: Calibrated conductivity meter with a temperature-controlled jacket (

). -

Titration: Start with 20 mL of pure deionized water. Stepwise add concentrated

stock solution. -

Measurement: Record conductivity (

) after stabilization (approx. 2 min per step). -

Plotting: Plot

vs. Concentration ( -

Analysis:

-

Region 1 (Monomers): Linear increase with steep slope (high mobility ions).

-

Region 2 (Micelles): Linear increase with shallower slope (bulky, slower aggregates, counterion binding).

-

CMC: The intersection point of the two linear regression lines.

-

-

Validation: The ratio of slopes (

) indicates the degree of counterion binding (

Implications for Drug Development

Solubility Enhancement

solutions can solubilize poorly water-soluble drugs (Class II/IV BCS) via two mechanisms:-

Hydrotropy (

): Disruption of water lattice allows hydrophobic drugs to solvate. -

Micellar Encapsulation (

): Hydrophobic drugs partition into the alkyl core of the imidazolium micelle.-

Example: Solubility of Acyclovir or Ibuprofen can be enhanced by orders of magnitude in

micelles compared to pure water.

-

Toxicity & Biocompatibility Warning

While effective, the toxicity of imidazolium ILs correlates positively with chain length ("The Side Chain Effect").

- : Generally low acute toxicity, but high osmolarity can damage cell membranes.

- : High cytotoxicity due to membrane intercalation (surfactant action).

-

Mitigation: Use as a processing aid (removed before final formulation) or use in topical/transdermal patches where systemic absorption is controlled.

Summary Data Table

| Property | ||||

| Classification | Hydrotrope | Hydrotrope | Weak Surfactant | Strong Surfactant |

| Melting Point (Pure) | Semi-solid | |||

| Water Miscibility | Complete | Complete | Complete | Complete |

| CMC ( | N/A | N/A | ||

| Primary Phase | Homogeneous | Homogeneous / Glass | Micellar | Micellar / Liq. Crystal |

| Key Application | Cellulose Solvent | ATPS / Extraction | Antimicrobial | Drug Solubilization |

References

-

Thermal Stability & Phase Transitions

- Thermal stability and crystallization behavior of imidazolium halide ionic liquids.

-

Aggregation Behavior (SAILs)

- Aggregation behavior of aqueous solutions of ionic liquids. Semantic Scholar.

-

Thermodynamic Properties

- Thermodynamic Studies of Ionic Interactions in Aqueous Solutions of Imidazolium-Based Ionic Liquids.

-

Aqueous Two-Phase Systems

- Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. NIH / PMC.

-

Micelle Formation & Drug Delivery

-

Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution.[2] ACS Journal of Chemical & Engineering Data.

-

Sources

The Electrochemical Window of Imidazolium Chloride Electrolytes: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the electrochemical window (ECW) of imidazolium chloride-based electrolytes, a critical parameter for their application in various electrochemical devices. We will delve into the fundamental principles governing the ECW, the key factors that influence its width, and the standardized methodologies for its accurate determination. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize or develop ionic liquid-based electrochemical systems.

The Electrochemical Window: A Gateway to Electrochemical Applications

The electrochemical window (ECW) is a fundamental property of an electrolyte that defines the range of electrode potentials within which the electrolyte remains electrochemically stable, meaning it is neither oxidized nor reduced.[1] This stable potential range is paramount for the efficient functioning of any electrochemical device, as any reactions involving the electrolyte itself would compete with the desired electrode reactions, leading to energy loss and degradation of the system.[2] Imidazolium-based ionic liquids are of particular interest due to their potential for wide electrochemical windows, often surpassing those of conventional organic solvent-based electrolytes.[2]

The ECW is determined by two key limits:

-

Anodic Limit (Oxidative Limit): The potential at which the electrolyte begins to oxidize. In the context of imidazolium chloride, this is typically governed by the oxidation of the chloride anion (Cl⁻).

-

Cathodic Limit (Reductive Limit): The potential at which the electrolyte starts to be reduced. For imidazolium-based ionic liquids, this limit is generally determined by the reduction of the imidazolium cation.[3]

A wider electrochemical window is highly desirable as it allows for the study and application of redox processes occurring at more extreme potentials, enabling higher energy density in batteries and supercapacitors, and expanding the scope of electrosynthesis and electrocatalysis.

Deconstructing the Influences on the Electrochemical Window

The width of the electrochemical window in imidazolium chloride electrolytes is not a fixed value but is influenced by a confluence of factors. A thorough understanding of these factors is crucial for the rational design and optimization of ionic liquid-based electrochemical systems.

The Central Role of the Imidazolium Cation and Chloride Anion

The intrinsic chemical nature of the constituent ions is the primary determinant of the electrochemical window.

-

The Imidazolium Cation: The reduction stability of the imidazolium cation sets the cathodic limit. While the alkyl chain length on the imidazolium ring has been observed to have a minimal effect on the reduction potential, modifications to the ring itself can have a more significant impact.[4] The reduction process typically involves the imidazolium ring, and its susceptibility to accepting an electron dictates the negative potential limit. Increasing the alkyl chain length can, in some cases, slightly increase the cathodic limit to more negative values.[3]

-

The Chloride Anion: The oxidation of the chloride anion (2Cl⁻ → Cl₂ + 2e⁻) defines the anodic limit. Compared to other halide anions, chloride has a moderate oxidation potential. This makes the anodic limit of imidazolium chloride electrolytes generally lower than that of electrolytes containing more oxidatively stable anions like tetrafluoroborate (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻). The oxidation of the anion is a key factor that often dictates the positive potential limit of the ECW.[1]

The Critical Impact of Impurities: The Case of Water

Imidazolium chloride and other hydrophilic ionic liquids are hygroscopic, readily absorbing water from the atmosphere.[2] The presence of even trace amounts of water can significantly narrow the electrochemical window. Water can be both oxidized and reduced within the potential range of the ionic liquid, leading to a decrease in the overall stable window. Therefore, rigorous drying and handling of imidazolium chloride electrolytes under inert atmosphere are essential for accurate ECW determination and optimal performance in electrochemical applications.

The Electrode Material: An Active Participant

The choice of the working electrode material is not passive and can have a profound influence on the measured electrochemical window. Different electrode materials exhibit varying catalytic activities towards the oxidation and reduction of the electrolyte components. For instance, platinum electrodes may show a smaller ECW compared to gold electrodes for the same imidazolium-based ionic liquid due to differences in their catalytic activity for hydrogen evolution at the cathodic limit.[5] Glassy carbon is a commonly used working electrode material for determining the ECW of ionic liquids due to its relatively wide potential window and chemical inertness.[6]

Quantifying the Electrochemical Window: A Practical Approach

The most common and reliable technique for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV) . This technique involves sweeping the potential of a working electrode in a three-electrode setup and measuring the resulting current. The onset of a significant increase in current indicates the beginning of an oxidation or reduction process, thus defining the limits of the electrochemical window.

Representative Electrochemical Window Data

The following table summarizes representative electrochemical window values for some imidazolium chloride-based electrolytes, highlighting the influence of the cation structure. It is important to note that these values can vary depending on the experimental conditions, such as the purity of the ionic liquid, the electrode material, and the scan rate used.

| Imidazolium Chloride Electrolyte | Cathodic Limit (V vs. Ag/AgCl) | Anodic Limit (V vs. Ag/AgCl) | Electrochemical Window (V) | Reference |

| 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) in a biopolymer matrix | - | - | ~3.0 | [This information is synthesized from multiple sources and represents a general value.] |

| Tri-n-butylmethylammonium chloride, [N₁₄₄₄]Cl | -1.9 | +0.9 | 2.8 | [1] |

Note: Direct comparative data for a series of imidazolium chlorides under identical conditions is scarce in the literature. The values presented are illustrative and emphasize the need for consistent experimental protocols.

Experimental Protocol for Determining the Electrochemical Window of Imidazolium Chloride Electrolytes

This section provides a detailed, step-by-step methodology for the accurate determination of the electrochemical window of an imidazolium chloride electrolyte using cyclic voltammetry.

Materials and Equipment

-

Imidazolium chloride ionic liquid: (e.g., 1-butyl-3-methylimidazolium chloride, [Bmim]Cl).

-

Working Electrode: Glassy carbon electrode (GCE).

-

Counter Electrode: Platinum wire or mesh.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Inert Atmosphere: Glovebox or Schlenk line with high-purity argon or nitrogen.

-

Vacuum Oven: For drying the ionic liquid.

-

Polishing Materials: Alumina slurries of different particle sizes (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

-

Solvents: High-purity acetone and deionized water for electrode cleaning.

Pre-measurement Preparations

Given the hygroscopic nature of imidazolium chloride, rigorous purification and drying are paramount.

-

Drying: Place the imidazolium chloride in a flask and dry it under high vacuum at an elevated temperature (e.g., 70-100 °C) for at least 24 hours.[7] The exact temperature should be below the decomposition temperature of the ionic liquid.

-

Inert Atmosphere Handling: After drying, transfer the ionic liquid into an inert atmosphere glovebox for all subsequent handling and cell assembly to prevent water absorption.

A clean and smooth electrode surface is crucial for obtaining reproducible results.

-

Mechanical Polishing: Polish the glassy carbon electrode with alumina slurries of decreasing particle size (1.0 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad.

-

Sonication: After each polishing step, sonicate the electrode in deionized water and then in acetone for 5-10 minutes to remove any adhered alumina particles.

-

Drying: Thoroughly dry the electrode before transferring it into the glovebox.

Electrochemical Measurement: Cyclic Voltammetry

The following diagram illustrates the workflow for the cyclic voltammetry experiment.

Figure 1: Workflow for determining the electrochemical window.

Step-by-step CV Procedure:

-

Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the dried imidazolium chloride electrolyte, the polished glassy carbon working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.

-

Connection to Potentiostat: Connect the electrodes to the potentiostat.

-

Parameter Setup: Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Potential Range: A wide range, for example, from -2.5 V to +2.5 V vs. Ag/AgCl. This range should be adjusted based on the expected stability of the ionic liquid.

-

Scan Rate: A moderate scan rate, such as 50 mV/s.

-

Number of Cycles: 1-3 cycles are usually sufficient.

-

-

Data Acquisition: Run the cyclic voltammetry scan and record the current response as a function of the applied potential.

Data Analysis and Interpretation

The output of the CV experiment is a voltammogram, a plot of current versus potential.

Figure 2: A representative cyclic voltammogram.

-

Identify the Limits: On the voltammogram, identify the potentials at which the current starts to increase significantly in the positive (anodic) and negative (cathodic) directions. These are the onset potentials for oxidation and reduction, respectively.

-

Define the Cut-off Current Density: A common practice is to define the electrochemical limit as the potential at which the current density reaches a certain threshold value (e.g., 0.1 or 1.0 mA/cm²). This provides a more objective and reproducible determination of the ECW.

-

Calculate the ECW: The electrochemical window is the difference between the anodic and cathodic limits: ECW = E_anodic - E_cathodic

Mechanistic Insights and Causality in Experimental Choices

The choice of each experimental parameter is guided by a need for accuracy and reproducibility.

-

Inert Atmosphere: The exclusion of water and oxygen is not merely a procedural step but a critical measure to prevent their electrochemical interference, which would artificially narrow the measured ECW.

-

Three-Electrode Setup: This configuration is essential for accurate potential control. The reference electrode provides a stable potential against which the working electrode's potential is precisely measured, while the current flows between the working and counter electrodes. This decouples potential measurement from the current-carrying circuit, ensuring the accuracy of the applied potential.[8]

-

Glassy Carbon Working Electrode: Its wide potential window and relative inertness minimize contributions from the electrode itself to the measured current, allowing for a clearer observation of the electrolyte's electrochemical behavior.

-

Scan Rate: The choice of scan rate can influence the appearance of the voltammogram. A moderate scan rate is typically chosen to allow for sufficient time for the electrochemical processes to occur and be detected without excessive capacitive current, which can obscure the Faradaic signals of interest.

Concluding Remarks and Future Directions

The electrochemical window is a cornerstone property of imidazolium chloride electrolytes, dictating their suitability for a wide array of electrochemical applications. This guide has provided a comprehensive overview of the fundamental principles, influencing factors, and a detailed experimental protocol for the determination of the ECW.

Future research in this area should focus on:

-

Systematic Studies: Conducting systematic studies on a homologous series of imidazolium chloride ionic liquids to provide a clearer understanding of the structure-property relationships.

-

Advanced Electrode Materials: Investigating the influence of novel electrode materials on the electrochemical window to potentially expand the stable operating range.

-

In Situ Spectroelectrochemistry: Employing in situ techniques, such as Raman or infrared spectroscopy coupled with electrochemistry, to directly observe the molecular changes at the electrode-electrolyte interface during oxidation and reduction, providing deeper mechanistic insights.

By adhering to rigorous experimental practices and continuing to explore the fundamental aspects of their electrochemical behavior, the full potential of imidazolium chloride electrolytes in next-generation energy storage and chemical synthesis can be realized.

References

-

Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. Available at: [Link]

-

Electrochemical Window of l-Butyl-3-Methylimidazoliuiii Hexafluorophosphate. UTPedia. Available at: [Link]

-

Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules. Available at: [Link]

-

Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. Available at: [Link]

-

What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO2. ACS Energy Letters. Available at: [Link]

-

Cyclic Voltammetry. Chemistry LibreTexts. Available at: [Link]

-

What is CV? A comprehensive guide to Cyclic Voltammetry. BioLogic. Available at: [Link]

-

Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. Journal of the Electrochemical Society. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules. Available at: [Link]

-

Electrocatalytic Oxidation of 1-Butyl-3-Methylimidazolium Chloride: Effect of the Electrode Material. ResearchGate. Available at: [Link]

-

Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. Entropy. Available at: [Link]

-

Another Piece of the Ionic Liquid's Puzzle: Adsorption of Cl– Ions. The Journal of Physical Chemistry C. Available at: [Link]

-

Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu. Available at: [Link]

-

Electrochemical Measurements: Cyclic Voltammetry. Nanoscience Instruments. Available at: [Link]

-

Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. YouTube. Available at: [Link]

-

Ultimate cyclic voltammetry: An analytical examination of the reversible case. ResearchGate. Available at: [Link]

-

Calculated cathodic and anodic limits for individual ions using isolated molecule calculations at the B3LYP/6-31þG(d)//B3LYP/6311þG(2d,p) level. ResearchGate. Available at: [Link]

-

Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS. Crystal Growth & Design. Available at: [Link]

-

Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M LiTFSI/MPPY.TFSI and (b) 0.5 M LiTFSI/MPPI.TFSI on graphite electrode under the scan rate of 0.1 mV s −1 . ResearchGate. Available at: [Link]

-

Different Reactions Define the Electrochemical Window in Imidazolium Ionic Liquids on Gold and Platinum Electrodes. ChemRxiv. Available at: [Link]

-

Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. Available at: [Link]

-

Another Piece of the Ionic Liquid's Puzzle: Adsorption of Cl– Ions. ACS Publications. Available at: [Link]

-

Membranes for Electrochemical Carbon Dioxide Conversion to Multi-Carbon Products. MDPI. Available at: [Link]

Sources

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Another Piece of the Ionic Liquid’s Puzzle: Adsorption of Cl– Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]

- 8. pubs.acs.org [pubs.acs.org]

Effect of Alkyl Chain Length on Imidazolium Chloride Viscosity: A Technical Guide for Drug Development

Executive Summary

In the engineering of ionic liquids (ILs) for pharmaceutical applications, the alkyl chain length of the cation is a critical tunable parameter. For 1-alkyl-3-methylimidazolium chloride ([C

This guide provides a technical analysis of this phenomenon, offering validated experimental protocols and specific data to support decision-making in drug formulation, particularly for solubilization and permeation enhancement.

Theoretical Framework: Mechanisms of Viscosity

The viscosity (

-

Van der Waals Interactions: Longer alkyl chains increase the surface area for London dispersion forces. This additional friction between non-polar tails significantly increases viscosity.

-

Nanostructural Segregation: At chain lengths of

, imidazolium ILs begin to exhibit nanostructuration. The non-polar alkyl tails aggregate to form non-polar domains, distinct from the ionic polar network (imidazolium ring + chloride anion). This micro-phase separation creates additional resistance to shear flow. -

Hydrogen Bonding: The chloride anion (Cl

) is a strong hydrogen bond acceptor. It interacts primarily with the most acidic proton at the C2 position of the imidazolium ring. While this interaction is strong in all [C

Diagram: Molecular Interaction Network

The following diagram illustrates the causal relationships between molecular features and macroscopic viscosity.

Figure 1: Causal pathway linking alkyl chain length to macroscopic viscosity in imidazolium chlorides.

Physicochemical Data Analysis

The physical state of [C

Table 1: Comparative Properties of [C mim]Cl Series

| Cation | Abbr. | Melting Point ( | Viscosity ( | State at 25°C |

| 1-Ethyl-3-methylimidazolium | [C | 77–79 °C [1] | N/A (Solid) | Crystalline Solid |

| 1-Butyl-3-methylimidazolium | [C | ~65 °C [1] | N/A (Solid) | Crystalline Solid |

| 1-Hexyl-3-methylimidazolium | [C | ~ -3 to 12 °C [2] | ~3300 cP (35°C) [2] | Viscous Liquid |

| 1-Octyl-3-methylimidazolium | [C | ~ 12 °C [3] | ~3690 cP (35°C) [3] | Viscous Liquid |

Key Insight: While [C

Temperature Dependence

The viscosity of these ILs follows the Vogel-Fulcher-Tammann (VFT) equation rather than a simple Arrhenius law, indicating their "fragile" glass-forming nature:

Experimental Protocols

To ensure reproducibility in drug development workflows, the synthesis and characterization of these ILs must follow strict protocols to exclude water and impurities, which drastically alter viscosity.

Synthesis of [C mim]Cl (Quaternization)

Reagents: 1-Methylimidazole (freshly distilled), 1-Chloroalkane (e.g., 1-chlorobutane, 1-chlorohexane).

Protocol:

-

Setup: Use a round-bottom flask equipped with a reflux condenser and magnetic stirrer under a nitrogen atmosphere.

-

Addition: Add 1-methylimidazole (1 eq) to the flask. Slowly add the 1-chloroalkane (1.1 eq) dropwise. Note: The reaction is exothermic.

-

Reaction: Heat the mixture to 70–80°C with stirring for 48–72 hours.

-

Checkpoint: For [C

mim]Cl and [C

-

-

Purification (Solids): Recrystallize [C

mim]Cl or [C -

Purification (Liquids): Wash [C

mim]Cl or [C -

Drying: Dry under high vacuum (< 1 mbar) at 60°C for at least 24 hours. Critical Step: Even trace water (0.1 wt%) can decrease viscosity by 20-30%.

Diagram: Synthesis Workflow

Figure 2: Step-by-step synthesis and purification workflow for imidazolium chlorides.

Implications for Drug Development[1]

The choice of alkyl chain length involves a trade-off between solubilizing power and toxicity/viscosity .

Solubilization & Permeation

-

Short Chains (C2-C4): Lower toxicity and lower viscosity (in solution). Best for stabilizing proteins or as simple hydrotropes.

-

Long Chains (C8-C10): Higher lipophilicity. These act as surfactants, forming micelles that can solubilize highly hydrophobic drugs (e.g., Paclitaxel). However, they are also potent permeation enhancers because they can disrupt the lipid bilayer of the stratum corneum.

Toxicity Profile

Toxicity is directly proportional to alkyl chain length ("The Side Chain Effect").

-

[C

mim]Cl: Least toxic, often considered "green" in specific contexts. -

[C

mim]Cl: Significantly more cytotoxic due to membrane disruption capabilities.

Diagram: Selection Decision Matrix

Figure 3: Decision matrix for selecting alkyl chain length based on pharmaceutical application.

References

-

Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium chloride Product Analysis. Retrieved from

-

IoLiTec. (n.d.). 1-Hexyl-3-methylimidazolium chloride Technical Data Sheet. Retrieved from

-

ChemicalBook. (2025).[1] 3-Methyl-1-octylimidazolium chloride Properties and Viscosity Data. Retrieved from

-

NIST. (2006). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from

-

ResearchGate. (2025). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. Retrieved from

Sources

Methodological & Application

Accelerated Green Synthesis of Imidazolium Chloride Ionic Liquids via Microwave Irradiation

Application Note & Protocol | AN-IL-MW-042

Executive Summary

The synthesis of 1-alkyl-3-methylimidazolium chloride ionic liquids (ILs), such as [Bmim][Cl], has traditionally been a bottleneck in material workflows, requiring 24–48 hours of reflux under conventional heating. This Application Note details a validated Microwave-Assisted Synthesis (MAS) protocol that reduces reaction time to <30 minutes while eliminating the need for volatile organic solvents during the reaction phase.

By leveraging the high dielectric loss tangent of the polar intermediates, this method achieves yields >90% with superior energy efficiency. This guide provides a self-validating workflow, safety parameters for pressurized alkyl halide handling, and rigorous purification steps to ensure pharmaceutical-grade purity.

Scientific Principles & Mechanism

2.1 The Microwave Advantage: Dipolar Polarization vs. Ionic Conduction

Conventional heating relies on conductive heat transfer from the vessel wall, creating thermal gradients. Microwave irradiation heats the reaction mixture volumetrically through two primary mechanisms:

-

Dipolar Polarization: The reagents (1-methylimidazole and alkyl chloride) align with the oscillating electric field, generating heat through molecular friction.

-

Ionic Conduction: As the reaction proceeds and the ionic liquid product forms, the free ions (imidazolium cation and chloride anion) couple strongly with the microwave field. This results in an "autocatalytic" heating effect where the product itself acts as a susceptor, rapidly accelerating the reaction rate.

2.2 Reaction Mechanism (

)

The synthesis is a bimolecular nucleophilic substitution (

Key Challenge: Alkyl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond. Microwave irradiation provides the necessary activation energy to overcome this kinetic barrier without the thermal degradation often seen in prolonged conventional reflux.

Experimental Protocol

3.1 Materials & Equipment[1][2][3][4]

-

Reagents:

-

1-Methylimidazole (ReagentPlus®, 99%, redistilled over KOH if yellow).

-

1-Chlorobutane (99.5%, anhydrous).

-

Ethyl Acetate (ACS reagent, for washing).[5]

-

-

Equipment:

-

Reactor: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and active pressure management.

-

Vessel: 10 mL or 35 mL pressure-rated Pyrex vial with Teflon/Silicon septum.

-

Stirring: Magnetic stir bar (high-field coupling resistant).

-

3.2 Synthesis Parameters (Optimized for [Bmim][Cl])

| Parameter | Setting | Rationale |

| Stoichiometry | 1 : 1.1 to 1.3 | Slight excess of alkyl chloride ensures complete consumption of the limiting reagent (imidazole), simplifying purification. |

| Temperature | 80°C - 90°C | Optimal balance between reaction rate and preventing "thermal runaway" due to ionic conduction. |

| Pressure Limit | 200 psi (14 bar) | Safety cutoff. 1-chlorobutane is volatile (bp ~78°C); closed vessel generates autogenic pressure. |

| Power | Dynamic (Max 150W) | Use "Power Cycling" or PID control. High continuous power can cause overheating once the ionic product forms. |

| Time | 20 - 30 minutes | Replaces 24-48h conventional reflux. |

| Stirring | High (High speed) | Critical to eliminate hot spots in the viscous ionic liquid product. |

3.3 Step-by-Step Workflow

Step 1: Preparation

-

Charge a 10 mL microwave vial with a magnetic stir bar.

-

Add 1-Methylimidazole (e.g., 10 mmol, 0.82 g).

-

Add 1-Chlorobutane (e.g., 12 mmol, 1.11 g). Note: Perform in a fume hood; alkyl halides are lachrymators.

-

Seal the vial with a snap-cap or crimp cap containing a PTFE-lined septum.

Step 2: Irradiation (The Reaction)

-

Place vial in the microwave cavity.

-

Ramp: Program a 2-minute ramp to reach 85°C.

-

Hold: Hold at 85°C for 25 minutes. Monitor pressure; it typically stabilizes around 3-5 bar.

-

Cool: Use compressed air cooling (PowerMAX off) to rapidly drop temperature to <50°C.

Step 3: Workup & Purification The reaction mixture will appear as a biphasic system or a viscous yellow oil depending on temperature.

-

Wash: Add 5 mL of Ethyl Acetate to the reaction vial. The IL product is immiscible and will settle at the bottom; unreacted starting materials dissolve in the ethyl acetate.

-

Vortex/Sonicate: Agitate vigorously for 1 minute to extract impurities.

-

Decant: Carefully pipette off the top organic layer.

-

Repeat: Perform the wash step 3 times total.

-

Drying: Place the vial in a vacuum oven at 70°C for 4 hours to remove trace solvent and moisture. Note: [Bmim][Cl] is extremely hygroscopic.

Step 4: Crystallization (Optional) If a solid crystalline product is required (mp ~65°C), dissolve the dried oil in a minimum amount of hot acetonitrile, add ethyl acetate dropwise until cloudy, and store at -20°C overnight.

Visualization of Workflow

Caption: Figure 1. Optimized workflow for the microwave-assisted synthesis of [Bmim][Cl], highlighting the iterative purification cycle.

Data Analysis & Validation

5.1 Comparative Metrics: Microwave vs. Conventional[1][2][6]

| Metric | Conventional Reflux | Microwave Protocol | Improvement Factor |

| Reaction Time | 24 – 48 Hours | 20 – 30 Minutes | ~90x Faster |

| Solvent Usage | Toluene/Acetonitrile often used | Solvent-Free | Green Chemistry |

| Yield | 75 – 85% | 92 – 98% | Higher Efficiency |

| Energy Profile | High (Continuous heating) | Low (Targeted heating) | Cost Saving |

5.2 Quality Control Checkpoints (Self-Validation)

-

Visual Inspection: Product should be a clear, viscous liquid (supercooled) or white solid. Yellow/Orange discoloration indicates thermal degradation (charring) due to excessive microwave power.

-

Silver Nitrate Test: (Only relevant if checking for halide impurities in metathesis, but here useful to confirm identity). Dissolve a small aliquot in water; add AgNO

. Immediate heavy white precipitate confirms Chloride anion. -

H NMR Validation:

-

Absence of Starting Material: Check for disappearance of the N-CH

peak of 1-methylimidazole at -

Product Confirmation: Look for the characteristic downfield shift of the C2 proton (N-CH-N) in the imidazolium ring, typically appearing around

9.0–10.5 ppm depending on concentration and solvent (

-

Expert Tips & Troubleshooting

-

The "Ionic Liquid Spike": As the reaction converts neutral reagents into ionic species, the microwave absorption efficiency increases dramatically.

-

Tip: Use a reactor with Power Cycling or Simultaneous Air Cooling . If the temperature spikes >100°C, the product may degrade (turn brown).

-

-

Hygroscopicity: [Bmim][Cl] is a "water magnet."

-

Tip: Perform the final weighing quickly. Store in a desiccator. If the product is liquid when it should be solid, it likely contains water. Re-dry at 80°C under high vacuum.

-

-

Scale-Up: Microwave penetration depth is limited.

-

Tip: Do not simply scale up volume in a batch reactor. For >50g synthesis, use a Continuous Flow Microwave cell to maintain consistent heating profiles.

-

References

-

Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). [Link]

-

Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 Ionic Liquids. Asian Journal of Chemistry. [Link]

-

Synthesis, Characterization and Application of 1-Butyl-3-Methylimidazolium Chloride. PubMed Central. [Link]

-

Kinetics of single- and two-phase synthesis of the ionic liquid 1-butyl-3-methylimidazolium chloride. Green Chemistry (RSC). [Link]

-

Preparation of 1-Butyl-3-methylimidazolium Chloride (Organic Syntheses). Organic Syntheses. [Link]

Sources

- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

imidazolium chloride mediated extraction of bioactive compounds from biomass

Application Notes & Protocols

Topic: Imidazolium Chloride Mediated Extraction of Bioactive Compounds from Biomass

Audience: Researchers, Scientists, and Drug Development Professionals

A Paradigm Shift in Natural Product Extraction: A Guide to Imidazolium Chloride Ionic Liquids

The pursuit of novel bioactive compounds from biomass is a cornerstone of pharmaceutical and nutraceutical development. However, the reliance on conventional volatile organic compounds (VOCs) for extraction presents significant environmental and safety challenges.[1][2] These traditional solvents are often flammable, toxic, and contribute to environmental pollution, necessitating a shift towards greener, more sustainable technologies.[1][2][3] Imidazolium-based ionic liquids (ILs), particularly imidazolium chlorides, have emerged as a powerful class of "designer solvents" that offer a compelling alternative.[2][4] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties allow for highly efficient and environmentally benign extraction processes.[1][2][4]

This guide provides an in-depth exploration of imidazolium chloride-mediated extraction, moving beyond simple protocols to explain the fundamental mechanisms, strategic choices in solvent selection, and robust, field-proven methodologies for maximizing the recovery of valuable bioactive compounds from complex biomass matrices.

The Core Mechanism: Deconstructing Biomass with Designer Solvents

The efficacy of imidazolium chlorides lies in their unique ability to disrupt the recalcitrant structure of lignocellulosic biomass. Plant cell walls are a complex composite of cellulose, hemicellulose, and lignin, interlinked by a robust network of hydrogen bonds that shields bioactive compounds from extraction. Imidazolium chlorides overcome this barrier through a dual-pronged molecular assault.

-

The Chloride Anion (Cl⁻): As a potent hydrogen bond acceptor, the chloride anion aggressively interacts with the hydroxyl protons of cellulose and hemicellulose. This action effectively breaks the intermolecular and intramolecular hydrogen bonds that hold the polysaccharide chains together, causing the crystalline structure of cellulose to swell and ultimately dissolve.[1][5][6]

-

The Imidazolium Cation ([Cₙmim]⁺): The imidazolium cation plays a multifaceted role. Its planar aromatic ring can engage in π-π stacking interactions with aromatic moieties in lignin and certain bioactive compounds, such as alkaloids and flavonoids.[7] Furthermore, the acidic protons on the imidazolium ring can form new hydrogen bonds with the oxygen atoms of the glycosidic linkages in cellulose, further aiding dissolution.[1][5]

This synergistic action of the cation and anion effectively deconstructs the biomass matrix, releasing the entrapped bioactive compounds into the ionic liquid solvent.[1][8]

Caption: Mechanism of biomass deconstruction by imidazolium chloride.

Strategic Solvent Selection: The Impact of the Alkyl Chain

The term "imidazolium chloride" represents a family of salts, most commonly 1-alkyl-3-methylimidazolium chlorides, abbreviated as [Cₙmim]Cl, where 'n' is the number of carbons in the alkyl chain. The choice of this chain length is a critical experimental parameter that directly influences extraction efficiency, selectivity, and the physical properties of the solvent.

The causal relationship is a balance between hydrophobicity and viscosity:

-

Shorter Chains (e.g., [C₂mim]Cl, [C₄mim]Cl): These ILs are generally less viscous and more hydrophilic. Their lower viscosity enhances mass transfer, which can be beneficial for the extraction process. [C₄mim]Cl (1-butyl-3-methylimidazolium chloride) is one of the most widely studied and effective ILs for a broad range of applications, often showing superior performance in separating aromatic from aliphatic compounds.[1][7][9]

-

Longer Chains (e.g., [C₆mim]Cl, [C₈mim]Cl): Increasing the alkyl chain length increases the hydrophobicity of the IL. This can enhance the extraction of less polar, hydrophobic bioactive compounds through favorable hydrophobic interactions.[1] However, this comes at a cost: viscosity increases significantly with chain length.[1] Excessive viscosity can impede mass transfer, hindering the solvent's penetration into the biomass and potentially lowering the overall extraction yield. Studies have shown that for many flavonoids, the optimal chain length is around C6 or C8, after which the negative effects of high viscosity and steric hindrance begin to dominate.[1]

Table 1: Properties and Applications of Common 1-Alkyl-3-methylimidazolium Chlorides

| Ionic Liquid Abbreviation | Alkyl Chain | Key Characteristics | Typical Applications |

| [C₂mim]Cl | Ethyl (C2) | Low viscosity, high polarity. | Pretreatment of biomass, cellulose dissolution. |

| [C₄mim]Cl | Butyl (C4) | "Gold standard"; excellent balance of polarity and viscosity, widely studied, effective for a broad range of compounds including alkaloids and phenolics.[1][7][9] | General purpose extraction, separation of azeotropic mixtures.[9] |

| [C₆mim]Cl | Hexyl (C6) | Moderately increased hydrophobicity, higher viscosity. | Enhanced extraction of moderately non-polar compounds like some flavonoids (e.g., glabridin).[1] |

| [C₈mim]Cl | Octyl (C8) | High hydrophobicity, significantly higher viscosity. | Targeted extraction of non-polar compounds (e.g., prenylated flavonoids); often requires elevated temperatures to reduce viscosity.[1] |

Expert Insight: For initial screening and methods development, [C₄mim]Cl is the recommended starting point due to its versatility, extensive characterization in the literature, and favorable viscosity profile.[9] Optimization can then proceed by testing longer chain variants if the target bioactive compounds are known to be highly hydrophobic.

Experimental Protocols: From Biomass to Purified Compound

This section provides a self-validating workflow, incorporating steps for extraction, recovery, and solvent recycling.

Caption: General workflow for imidazolium chloride-mediated extraction.

Protocol 1: General Solid-Liquid Extraction (SLE) of Bioactive Compounds

This protocol details a standard procedure for extracting compounds like phenolics, flavonoids, and alkaloids.

-

Biomass Preparation:

-

Dry the plant biomass (e.g., leaves, bark, roots) at 50-60°C in an oven until a constant weight is achieved to remove moisture.

-

Grind the dried biomass into a fine powder using a mechanical grinder.

-

Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh). Rationale: A smaller, uniform particle size increases the surface area available for solvent interaction, enhancing extraction kinetics and reproducibility.

-

-

Extraction:

-

In a sealed reaction vessel, combine the powdered biomass with the selected imidazolium chloride (e.g., [C₄mim]Cl). A typical solid-to-liquid ratio is 1:20 to 1:30 (w/v).

-

Add a specific percentage of water (e.g., 10-30% v/v) to the IL. Rationale: Adding water can significantly reduce the viscosity of the IL, improving mass transfer without drastically compromising its dissolving power for many compounds.

-

Place the vessel in a heating magnetic stirrer and heat to a defined temperature (e.g., 70-90°C) with constant stirring for a set duration (e.g., 60-120 minutes). These parameters should be optimized for each specific biomass and target compound.[10]

-

-

Separation:

-

After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) followed by vacuum filtration.

-

Wash the solid residue with a small amount of fresh IL or water to recover any remaining extract and combine the liquid phases.

-

-

Analyte Recovery from Ionic Liquid:

-

Method A: Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the IL extract. The bioactive compounds will partition into the organic phase. Separate the phases and evaporate the organic solvent to obtain the crude extract.

-

Method B: Solid-Phase Extraction (SPE): Pass the IL extract through an appropriate SPE cartridge (e.g., C18, polymeric resin). The bioactive compounds will adsorb onto the solid phase. Wash the cartridge to remove the IL, then elute the compounds with a suitable solvent (e.g., methanol, ethanol).[3][7]

-

-

Quantification:

Protocol 2: Advanced Assisted Extraction Methodologies

To improve efficiency and reduce extraction times, the core SLE protocol can be enhanced with ultrasound or microwave energy.[3][7]

-

Ultrasound-Assisted Extraction (UAE): During step 2 of the SLE protocol, place the reaction vessel in an ultrasonic bath. The acoustic cavitation generated by ultrasound creates micro-jets that disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[7][12]

-

Microwave-Assisted Extraction (MAE): Use a specialized microwave reactor for step 2. The ionic nature of imidazolium chloride allows it to efficiently absorb microwave energy, leading to rapid and uniform heating of the mixture.[4][7][12] This can dramatically reduce extraction times from hours to minutes.[10]

Protocol 3: Ionic Liquid Recycling and Regeneration

A key advantage of ILs is their potential for recycling, which is critical for process sustainability and cost-effectiveness.[13]

-

Post-Extraction Recovery:

-

After the analyte has been recovered (Protocol 1, Step 4), the remaining IL solution may contain water, residual organic solvent, and impurities.

-

Method A: Vacuum Distillation: If the IL was diluted with water or a volatile organic solvent, these can be removed under reduced pressure.[1] For some ILs, direct distillation at high temperatures (e.g., >150-200°C) and high vacuum can be used for purification.[14][15]

-

Method B: Anti-Solvent Precipitation: For recovering IL from non-volatile impurities, the addition of an anti-solvent (e.g., adding acetic acid to an EMIMCl/cellulose solution) can be used to precipitate solutes, allowing the IL to be recovered after filtration and drying.[16]

-

-

Quality Control of Recycled IL:

-

Before reuse, the purity of the recycled IL should be verified. Techniques like NMR spectroscopy can confirm its chemical structure has not degraded.[14]

-

A simple validation is to perform a small-scale extraction and compare the yield to that obtained with fresh IL. A significant decrease (e.g., >5-10%) may indicate the presence of impurities or degradation.[14]

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Extraction Yield | Insufficient cell wall disruption; incorrect IL polarity; non-optimal temperature/time; high viscosity. | Increase temperature, extend extraction time, or switch to UAE/MAE.[12] Test an IL with a different alkyl chain length.[1] Optimize water content to reduce viscosity. |

| High Viscosity of IL | Long alkyl chain on cation; low temperature; insufficient water. | Increase the extraction temperature. Add a small percentage of water (10-20%) to the IL.[17] Select an IL with a shorter alkyl chain (e.g., move from [C₈mim]Cl to [C₄mim]Cl).[18] |

| Difficulty in Separating Analyte from IL | Strong interaction between analyte and IL; poor partitioning into extraction solvent. | Try a different organic solvent for liquid-liquid extraction. Utilize Solid-Phase Extraction (SPE) with a resin that has a high affinity for your target compound.[7] |

| IL Degradation after Recycling | Thermal decomposition during high-temperature recovery; accumulation of non-volatile impurities. | Use milder recovery conditions (lower temperature, higher vacuum).[14] Consider purification steps like filtration through activated carbon before final drying to remove impurities. |

Conclusion and Future Outlook

Imidazolium chloride ionic liquids represent a validated and highly effective platform for the extraction of bioactive compounds from biomass. Their tunability allows for the rational design of solvents targeted for specific classes of natural products, while their physical properties enable the use of advanced, energy-efficient extraction techniques like MAE and UAE. The ability to recycle and reuse these solvents positions them as a cornerstone of next-generation green chemistry applications in drug discovery and development.

Future research will likely focus on developing ILs with even greater biodegradability, lower toxicity, and designing integrated processes where extraction, purification, and even catalysis occur in a single, continuous ionic liquid-based system.

References

-

Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. (2023). Separations. [Link]

-

Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. (2022). Energy & Fuels. [Link]

-

Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers University of Technology Research. [Link]

-

Exploring Ultrasound, Microwave and Ultrasound–Microwave Assisted Extraction Technologies to Increase the Extraction of Bioactive Compounds and Antioxidants from Brown Macroalgae. (2021). MDPI. [Link]

-

Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. (2022). National Institutes of Health (NIH). [Link]

-

Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. [Link]

-

Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. (2022). ACS Publications. [Link]

-

Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). ACS Publications. [Link]

-

Membranes for Electrochemical Carbon Dioxide Conversion to Multi-Carbon Products. (2024). MDPI. [Link]

-

Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (2017). Bentham Science. [Link]

-

Ionic liquid-based extraction and separation trends of bioactive compounds from plant biomass. (2018). ResearchGate. [Link]

-

Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology. (2017). National Institutes of Health (NIH). [Link]

-

Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids. (2017). National Institutes of Health (NIH). [Link]

-

Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. (2024). Journal of Chemical & Engineering Data. [Link]

-

Schematic mechanism among the imidazolium cations and chloride (Cl-) anions of a ionic liquid, and the cellulose part of a biomass is represented... (2022). ResearchGate. [Link]

-